molecular formula C22H14O4 B1223333 1,1'-Binaphthalene-2,2'-dicarboxylic acid CAS No. 99827-46-0

1,1'-Binaphthalene-2,2'-dicarboxylic acid

Cat. No. B1223333
CAS RN: 99827-46-0
M. Wt: 342.3 g/mol
InChI Key: YDZNRNHKJQTGCG-UHFFFAOYSA-N
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Description

1,1’-Binaphthalene-2,2’-dicarboxylic acid, also known as (S)-[1,1’-Binaphthalene]-2,2’-dicarboxylic acid, is a chemical compound with the molecular formula C22H14O4 . It has a molecular weight of 342.35 . This compound is used as an intermediate to prepare optically active 1,1’'-binaphthyl quaternary ammonium salts as chiral phase-transfer catalysts .


Molecular Structure Analysis

The molecular structure of 1,1’-Binaphthalene-2,2’-dicarboxylic acid can be viewed using Java or Javascript . Unfortunately, the specific details of the molecular structure are not provided in the available resources.


Chemical Reactions Analysis

1,1’-Binaphthalene-2,2’-dicarboxylic acid can react with zirconium (IV) isopropoxide isopropanol complex to form a chiral Lewis acid catalyst for the facile enantioselective allylation of aldehydes by allyltributyltin . More detailed information about its chemical reactions is not available in the retrieved resources.


Physical And Chemical Properties Analysis

1,1’-Binaphthalene-2,2’-dicarboxylic acid has a boiling point of 493.3±40.0 °C at 760 mmHg . It has a density of 1.4±0.1 g/cm3 . The compound is solid in physical form .

Scientific Research Applications

Chiral Phase-Transfer Catalysts

1,1’-Binaphthalene-2,2’-dicarboxylic acid: is used as an intermediate for the preparation of optically active binaphthyl quaternary ammonium salts . These salts serve as chiral phase-transfer catalysts, which are crucial in the synthesis of enantiomerically pure pharmaceutical compounds. The ability to create such specific catalysts opens up pathways for the production of drugs with higher efficacy and fewer side effects.

Asymmetric Synthesis

The compound is involved in the synthesis of axially chiral dicarboxylates via palladium-catalyzed carbonylation . These chiral dicarboxylates are significant as they are used as ligands and organocatalysts in asymmetric organic reactions, which are essential for creating substances with specific optical activities.

Chiral Ligands for Hydrocarboxylation

1,1’-Binaphthalene-2,2’-dicarboxylic acid: derivatives, such as its esters, are used as chiral ligands in hydrocarboxylation reactions . These reactions are part of a broader class of carbonylation reactions that are pivotal in industrial processes for producing carboxylic acids and esters.

Optical Resolution Agents

Optically active polyamides synthesized from 1,1’-Binaphthalene-2,2’-dicarboxylic acid have shown potential as chiral adsorbents for high-performance liquid chromatography (HPLC) . They can resolve a variety of chiral compounds, which is a fundamental process in the pharmaceutical industry for the separation of drug enantiomers.

Chiral Lewis Acid Catalysts

The compound can react with zirconium (IV) isopropoxide isopropanol complex to form a chiral Lewis acid catalyst . This catalyst is used for the enantioselective allylation of aldehydes, a reaction that is valuable in the synthesis of various organic compounds with high optical purity.

Ring-Opening Polymerization

1,1’-Binaphthalene-2,2’-dicarboxylic acid: facilitates the controlled ring-opening homopolymerization and copolymerization of ε-caprolactone . This process is important for creating biodegradable polymers, which have a wide range of applications in medical devices, drug delivery systems, and environmentally friendly materials.

Sonogashira-Type Reactions

As an additive, 1,1’-Binaphthalene-2,2’-dicarboxylic acid enhances the catalytic activity in Sonogashira-type reactions when used with a copper catalyst . These reactions are instrumental in forming carbon-carbon bonds, which are foundational in organic synthesis.

Preparation of Chiral Binaphthyl Compounds

The racemic form of 1,1’-Binaphthalene-2,2’-dicarboxylic acid has been resolved using various agents, and the resolved compound is extensively used in the preparation of chiral binaphthyl-based compounds, including crown ethers and catalysts . These compounds have applications ranging from molecular recognition to catalysis in organic synthesis.

Safety and Hazards

The safety information for 1,1’-Binaphthalene-2,2’-dicarboxylic acid indicates that it should be stored sealed in dry conditions at 2-8°C . It has a GHS07 signal word warning. The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZNRNHKJQTGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Binaphthalene-2,2'-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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